Array ( [bid] => 14176669 )
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate is a chemical compound belonging to the picolinate family. It features a hydroxyl group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. The molecular formula for this compound is C₇H₆F₃NO₃, and it is characterized by its unique trifluoromethyl substitution, which significantly influences its chemical properties and biological activities.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions.
The biological activity of methyl 4-hydroxy-6-(trifluoromethyl)picolinate has been explored in various studies. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets. This compound has shown potential as an inhibitor of certain enzymes and receptors, which may lead to various therapeutic applications, including anti-inflammatory and anti-cancer effects.
Several synthesis methods have been developed for methyl 4-hydroxy-6-(trifluoromethyl)picolinate:
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate has several applications:
Studies on the interactions of methyl 4-hydroxy-6-(trifluoromethyl)picolinate with biological macromolecules suggest that it can form hydrogen bonds through its hydroxyl group, enhancing its binding affinity to target proteins. The trifluoromethyl group contributes to the compound's metabolic stability and lipophilicity, facilitating its absorption and action within biological systems.
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 6-hydroxy-5-(trifluoromethyl)picolinate | C₈H₆F₃NO₃ | Similar trifluoromethyl substitution but different position of hydroxy group |
| Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate | C₈H₈F₃NO₃ | Ethyl ester variant; exhibits similar reactivity but different solubility |
| 3-Hydroxy-5-(trifluoromethyl)pyridine | C₆H₄F₃NO | Lacks carboxylate group; simpler structure |
| Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate | C₁₉H₂₁F₃N₂O₃ | More complex with additional phenyl substitution; broader application scope |
The unique combination of functional groups in methyl 4-hydroxy-6-(trifluoromethyl)picolinate contributes to its distinct chemical behavior and biological activity compared to these similar compounds.